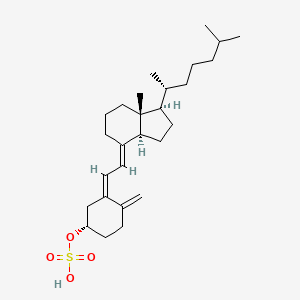

Vitamin D3 sulfoconjugate

Description

Properties

Molecular Formula |

C27H44O4S |

|---|---|

Molecular Weight |

464.7 g/mol |

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate |

InChI |

InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1 |

InChI Key |

CAVKNZYPPDUUIT-YRZJJWOYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C |

Synonyms |

cholecalciferol sulfate vitamin D3 sulfate vitamin D3 sulfoconjugate |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Vitamin D3 Sulfoconjugate

This compound, particularly in the form of vitamin D3 sulfate, is a metabolite of vitamin D3 that has garnered interest due to its potential biological activities and implications in various health conditions. This article delves into the applications of this compound, emphasizing its synthesis, biological activity, and relevance in clinical research.

Synthesis of this compound

Vitamin D3 sulfate is synthesized through the sulfation of vitamin D3, primarily occurring in the liver and skin. The enzyme responsible for this process is sulfotransferase, which catalyzes the transfer of a sulfate group to vitamin D3. Research indicates that various human cytosolic sulfotransferases (SULTs), particularly SULT2A1, play a significant role in this metabolic pathway. The identification of these enzymes is crucial for understanding how vitamin D3 sulfate is generated in the body and its subsequent biological effects .

Efficacy Comparison with Vitamin D3

Studies have shown that vitamin D3 sulfate exhibits significantly lower biological activity compared to its parent compound, vitamin D3. For instance, one study demonstrated that vitamin D3 sulfate has less than 5% of the activity of vitamin D3 in mobilizing calcium from bone and approximately 1% of its ability to stimulate calcium transport . This reduced efficacy raises questions about the functional role of vitamin D3 sulfate in calcium homeostasis and overall mineral metabolism.

Calcium Mobilization Studies

In experimental models involving vitamin D-deficient rats, administration of vitamin D3 sulfate at high doses resulted in increased active calcium transport in the duodenum. However, lower doses failed to elicit a response, indicating a threshold effect for its biological activity . This suggests that while vitamin D3 sulfate can influence calcium metabolism, it requires higher concentrations to achieve effects comparable to those of vitamin D3.

Role in Immune Function

Recent research has explored the immunomodulatory effects of vitamin D metabolites, including vitamin D3 sulfate. Vitamin D is known to play a crucial role in immune system regulation, and its sulfated forms may contribute to this function. For example, lower levels of circulating vitamin D have been associated with increased severity in respiratory diseases such as asthma . The potential for vitamin D3 sulfate to serve as a reservoir for inactive vitamin D metabolites highlights its importance in maintaining immune homeostasis.

Implications for Disease Management

Emerging evidence suggests that adequate levels of vitamin D metabolites may be linked to reduced risks of certain diseases, including cancer and autoimmune disorders. A study indicated that individuals with sufficient levels of vitamin D had a lower incidence of advanced cancers compared to those with deficiencies . While direct evidence linking these outcomes specifically to vitamin D3 sulfate remains limited, the overall significance of vitamin D metabolism in health cannot be overstated.

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Synthesis | Formed via sulfation by cytosolic sulfotransferases (e.g., SULT2A1) |

| Biological Activity | Less than 5% activity compared to vitamin D3 for calcium mobilization |

| Calcium Transport Threshold | Requires high doses for significant effects on calcium transport |

| Immunomodulatory Role | Potential involvement in immune regulation; linked to respiratory health |

| Disease Implications | Associated with lower risk of advanced cancers; further research needed |

Study on Calcium Mobilization

In a controlled study involving hypocalcemic rats, researchers administered varying doses of vitamin D3 sulfate and observed its effects on calcium transport. The findings indicated that while high doses could stimulate calcium mobilization effectively, lower doses did not produce significant results. This reinforces the idea that while vitamin D3 sulfate has some biological activity, it is considerably less potent than its parent compound .

Research on Immune Function

A recent comprehensive review highlighted the protective effects of adequate vitamin D levels on respiratory health, particularly among children with asthma. The review suggested that maintaining sufficient levels of both free and sulfated forms of vitamin D could improve outcomes for patients suffering from respiratory conditions .

Comparison with Similar Compounds

Structural and Physicochemical Differences

| Compound | Molecular Formula | Molecular Weight | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Vitamin D3 sulfoconjugate | C27H44O4S | 464.70 g/mol | Water-soluble | Sulfate group at C3 position |

| 25-Hydroxyvitamin D3 | C27H44O2 | 400.64 g/mol | Lipid-soluble | Hydroxyl group at C25 position |

| Vitamin D3 | C27H44O | 384.64 g/mol | Lipid-soluble | Non-conjugated hydroxyl group |

| Etiocholanolone sulfoconjugate | C19H28O4S | 352.49 g/mol | Water-soluble | Sulfate group at C3 position |

Metabolic Pathways and Bioavailability

- This compound : Rapidly hydrolyzed in tissues (e.g., kidney, liver) to release free vitamin D3, with hydrolysis rates varying by physiological state (e.g., higher in pregnant vs. lactating rats) .

- 25-Hydroxyvitamin D3: The primary circulating metabolite, converted in the liver via hydroxylation.

- Vitamin D2 vs. D3 sulfoconjugates : this compound demonstrates superior stability and tissue retention compared to vitamin D2 derivatives, aligning with studies showing vitamin D3’s greater efficacy in raising serum 25(OH)D levels .

Analytical Detection and Stability

- LC-MS/MS : The gold standard for quantifying this compound and its analogs. Derivatization with DAPTAD enhances sensitivity, achieving detection limits as low as 0.3 ng/g .

- Stability : Sulfoconjugates exhibit greater stability in serum/plasma than free vitamin D metabolites, reducing degradation during storage .

Q & A

Basic Research Questions

Q. What analytical techniques are considered standard for quantifying Vitamin D3 sulfoconjugates in biological matrices, and what methodological validations are required?

- Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) coupled with derivatization agents like DAPTAD is the gold standard for detecting sulfated Vitamin D metabolites such as 25-hydroxyvitamin D3–3-sulfate . Key validation parameters include sensitivity (LOQ < 1 ng/mL), precision (CV < 15%), and recovery rates (>85%) using isotopically labeled internal standards. Cross-validation against alternative methods (e.g., triple quadrupole vs. high-resolution mass spectrometry) is critical to address inter-laboratory variability .

Q. How do researchers distinguish between sulfated and non-sulfated Vitamin D metabolites in complex biological samples?

- Answer : Chromatographic separation using reversed-phase columns (e.g., C18) combined with selective ion monitoring (SIM) in MS/MS allows differentiation based on mass-to-charge ratios (e.g., m/z 479.3 → 97.0 for 25-hydroxyvitamin D3–3-sulfate). Derivatization enhances ionization efficiency and specificity for sulfoconjugates, reducing matrix interference .

Q. What are the primary challenges in standardizing assays for Vitamin D3 sulfoconjugates across diverse populations?

- Answer : Variability in sulfation efficiency due to genetic polymorphisms (e.g., SULT2A1 enzyme activity) and matrix effects (e.g., lipid content in serum) require population-specific calibration curves. Harmonizing protocols through multicenter studies and reference materials (e.g., NIST SRM 972a) mitigates these issues .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported sulfoconjugate concentrations between studies using LC-MS/MS and immunoassays?

- Answer : Immunoassays often overestimate sulfoconjugates due to antibody cross-reactivity with glucuronidated analogs. Parallel analysis using LC-MS/MS with fragmentation patterns (e.g., MS² transitions) and spiking experiments with pure standards can identify and correct for false positives .

Q. How can non-invasive sampling (e.g., saliva) be optimized for assessing Vitamin D3 sulfoconjugate status in pediatric or geriatric populations?

- Answer : Salivary assays require pre-treatment with enzymatic hydrolysis (β-glucuronidase/sulfatase) to liberate free metabolites, followed by LC-MS/MS quantification. However, salivary pH variability and low analyte concentrations (<0.5 ng/mL) necessitate ultra-sensitive detectors (e.g., Q-TOF) and rigorous normalization to total protein content .

Q. What novel applications exist for this compound analysis in anti-doping research?

- Answer : Sulfoconjugates like etiocholanolone sulfate serve as biomarkers for endogenous steroid abuse. Isotopic ratio mass spectrometry (GC-C-IRMS) detects synthetic versus endogenous origins by analyzing ¹³C/¹²C deviations (>3‰), while LC-MS/MS profiles sulfation patterns altered by exogenous steroid administration .

Q. How do researchers address confounding factors in longitudinal studies of this compound kinetics?

- Answer : Mixed-effects models account for intra-individual variability (e.g., circadian rhythms, diet). Stable isotope tracers (e.g., deuterated Vitamin D3) enable precise tracking of sulfation pathways and half-life determination in controlled dosing studies .

Methodological Recommendations

- Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between assays, and meta-regression to identify covariates (e.g., age, BMI) influencing reported values .

- Experimental Design : For clinical trials, stratified randomization based on baseline sulfoconjugate levels and SULT2A1 genotype improves statistical power .

- Validation Protocols : Follow EMA/FDA guidelines for bioanalytical method validation, emphasizing matrix-matched quality controls and cross-lab reproducibility testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.